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Compound of Interest

6-Chloro-4-
Compound Name:
(cyclopropylamino)nicotinaldehyde

Cat. No.: B8012579

Get Quote

Executive Summary & Compound Identity

6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a functionalized pyridine intermediate

used primarily in the synthesis of antiviral agents, kinase inhibitors, and heterocyclic scaffolds.
Its reactivity is defined by three competing functional motifs:

+ Electrophilic Aldehyde (C3): Prone to oxidation and nucleophilic addition.[1]

» Nucleophilic Secondary Amine (C4): Electron-donating group (EDG) that modulates ring
electronics.

 Labile Chlorine (C6): Activated for Nucleophilic Aromatic Substitution (
) due to the para-positioning of the electron-withdrawing aldehyde.

This compound requires strict anaerobic, low-temperature storage to prevent oxidative
degradation and hydrolysis.

Table 1: Physicochemical Characterization
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Property Specification

CAS Number 1588424-68-3

IUPAC Name ::rzztrjt:)—/;c;/clopropylamino)pyridine-3-
Molecular Formula

Molecular Weight 196.63 g/mol

Physical State White to pale yellow solid

Predicted LogP ~1.8 — 2.2 (Lipophilic)

pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amine)

2-8°C, under Nitrogen (
Storage Condition
), Protect from Light

Solubility Profile

The solubility of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde is governed by the lipophilic
cyclopropyl group and the polarizable pyridine core. It exhibits poor aqueous solubility at
neutral pH but dissolves readily in polar aprotic solvents.

Solvent Compatibility Matrix

Data based on structural analogs (e.g., 6-chloronicotinaldehyde) and functional group analysis.
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Solvent Class

Solvent

Solubility Rating

Application Notes

Polar Aprotic

DMSO

High (>50 mg/mL)

Preferred for stock
solutions

(cryopreservation).

Polar Aprotic

DMF

High (>50 mg/mL)

Suitable for reaction
media; harder to
remove than DMSO.

Chlorinated

DCM / Chloroform

High (>30 mg/mL)

Excellent for
extraction and

chromatography.

Polar Protic

Methanol / Ethanol

Moderate (10-30
mg/mL)

Use fresh; avoid
prolonged storage due
to hemiacetal

formation.

Aqueous

Water (pH 7)

Low (<0.1 mg/mL)

Insoluble. Requires
co-solvent or pH

adjustment.

Aqueous Acid

0.1 M HCI

Moderate

Protonation of pyridine
N increases solubility
but accelerates

hydrolysis.

Dissolution Protocol (Stock Solution)

To ensure reproducibility in biological assays or synthetic steps, follow this self-validating

dissolution protocol:

» Weighing: Weigh the solid rapidly into a vial purged with argon to minimize moisture uptake.

e Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10-50 mM.

e Mixing: Vortex for 30 seconds. If particulates remain, sonicate at ambient temperature for

maximum 2 minutes. Warning: Excessive sonication generates heat, accelerating

degradation.

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8012579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Verification: Inspect visually for clarity. For GLP applications, verify concentration via HPLC
(see Section 5).

Stability Assessment & Degradation Mechanisms

The stability of this compound is compromised by three primary stress factors: Oxidation,
Hydrolysis, and Photolysis.

Chemical Stability

The interplay between the electron-withdrawing aldehyde and the halogenated ring creates
specific vulnerabilities.[1]

» Oxidation (Dominant Pathway): The C3-aldehyde is readily oxidized by atmospheric oxygen
to 6-chloro-4-(cyclopropylamino)nicotinic acid. This reaction is catalyzed by light and trace
transition metals.

o Hydrolysis: The C6-chlorine atom is activated by the para-aldehyde group. In basic agueous
media (pH > 8) or nucleophilic solvents (e.g., wet methanol), the chlorine can be displaced
by hydroxide or alkoxide, yielding the 6-hydroxy/alkoxy derivative.

» Hemiacetal Formation: In alcoholic solvents (MeOH/EtOH), reversible hemiacetal formation
occurs. While not permanent degradation, it complicates NMR/HPLC analysis.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.
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Schiff Base
(With Primary Amines)

Click to download full resolution via product page

Figure 1: Primary degradation pathways including oxidation (red), hydrolysis (yellow), and
reversible solvation (grey).

Handling & Storage Protocols
Storage Requirements

e Temperature: Store at -20°C for long-term (>1 month) or 2—8°C for short-term usage.

+ Atmosphere: Must be stored under inert gas (Argon or Nitrogen). The aldehyde is air-
sensitive.

o Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture
ingress.

Handling Precautions

+ Thawing: Allow the vial to equilibrate to room temperature before opening to prevent
condensation of atmospheric water, which accelerates hydrolysis.
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Analytical Methods (Quality Control)

To verify the integrity of the compound, use the following Reverse-Phase HPLC method. This
method separates the parent aldehyde from its carboxylic acid oxidation product and hydrolysis
impurities.

HPLC Method Parameters

Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax

Column _

Eclipse Plus, 3.5 pm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min

) UV @ 254 nm (Aromatic) and 280 nm

Detection "

(Aldehyde specific)

1. Hydrolysis Product (Polar) 2. Nicotinic Acid
Retention Order Impurity 3. Parent Aldehyde 4.[2][3]

Dimers/Oligomers (if any)

Rapid Purity Check (TLC)

o Stationary Phase: Silica Gel 60

» Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).

e Visualization: UV lamp (254 nm). The aldehyde may also stain with 2,4-DNP (orange spot),
confirming the carbonyl group presence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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